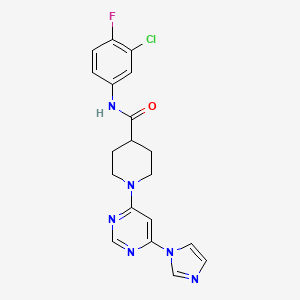

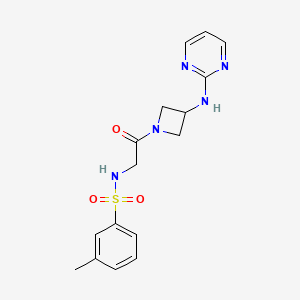

3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of various heterocyclic compounds incorporating the benzenesulfonamide moiety, showing significant antimicrobial activity against a range of bacteria and fungi. For example, compounds synthesized through the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate and 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide exhibited antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

The compound and its derivatives have also been investigated for their potential anticancer activities. Certain derivatives have been evaluated against human tumor cell lines, showing promising activity, which suggests a potential for the development of new anticancer therapies. For instance, novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were prepared and showed promising activity against the human tumor breast cell line MCF7, indicating their potential as anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis of Heterocyclic Compounds

The utility of benzenesulfonamide derivatives extends into the synthesis of various heterocyclic compounds, which are pivotal in drug discovery and development. For example, the reaction of certain benzenesulfonamide derivatives with various nucleophiles has led to the creation of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing the versatility of these compounds in synthesizing a wide array of biologically active molecules (Farag et al., 2011).

Pharmacokinetics and Drug Development

Further research into benzenesulfonamide derivatives includes the study of their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which is crucial for drug development. For instance, studies on TA-0201, a novel orally active non-peptide endothelin antagonist, involved the determination of its concentrations in plasma and various tissues after administration, facilitating the understanding of its pharmacokinetic profile and supporting its potential therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).

Future Directions

Mechanism of Action

Target of Action

The compound, 3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide, primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins, thereby inhibiting the JAK-STAT signaling pathway . This results in the modulation of immune responses and inflammation, which can be beneficial in the treatment of various immune-related diseases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in immune responses, cell growth, and apoptosis .

Pharmacokinetics

They are generally well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the compound’s bioavailability, efficacy, and safety profile.

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to modulation of immune responses and reduction of inflammation . This can result in therapeutic effects in various immune-related diseases, such as rheumatoid arthritis, psoriasis, and certain types of cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Additionally, interactions with other substances, such as food or other drugs, could potentially affect its absorption and overall effectiveness.

: [Design, synthesis and evaluation of ®-3-(7-(methyl(7H-pyrrolo2,3-d …

properties

IUPAC Name |

3-methyl-N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-12-4-2-5-14(8-12)25(23,24)19-9-15(22)21-10-13(11-21)20-16-17-6-3-7-18-16/h2-8,13,19H,9-11H2,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYWQPRSTMXSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)

![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)